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Compound of Interest

Compound Name: Sofosbuvir impurity D

Cat. No.: B1150400 Get Quote

For researchers, scientists, and drug development professionals, the accurate and precise

quantification of impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir is

paramount for ensuring drug safety and efficacy. This guide provides a comparative analysis of

analytical methods used for the quantification of Sofosbuvir impurity D, a critical process-

related impurity. The data presented is compiled from various validation studies to aid in the

selection of the most suitable analytical methodology.

Understanding Sofosbuvir Impurity D
Sofosbuvir impurity D is a diastereomer of Sofosbuvir, with the chemical name propan-2-yl

(2S)-2-[[[(2S,3S,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-

yl]methoxy-phenoxyphosphoryl]amino]propanoate.[1][2] Its structural similarity to the active

ingredient necessitates highly specific and sensitive analytical methods for its detection and

quantification. While some studies refer to "phosphoryl impurities" or "process-related

impurities" more generally, this guide focuses on methods that have been validated for

impurities structurally related to Sofosbuvir D.

Comparative Analysis of Analytical Methods
The following tables summarize the performance of different Reverse Phase High-Performance

Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

methods for the quantification of Sofosbuvir-related impurities. While direct head-to-head

comparisons are limited in the literature, this compilation allows for an objective assessment

based on reported validation parameters.
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Table 1: Performance Comparison of Analytical Methods for Sofosbuvir Impurity Quantification

Method Analyte
Linearit
y Range
(µg/mL)

Accurac
y (%
Recover
y)

Precisio
n (%
RSD)

LOD
(µg/mL)

LOQ
(µg/mL)

Referen
ce

RP-

HPLC 1

Phosphor

yl

Impurity

10 - 30

Not

explicitly

stated for

impurity

0.043 0.12 0.375 [3][4]

RP-

HPLC 2

Sofosbuv

ir and its

impurity

0.5 - 7.5
90.2 -

113.9
< 2 0.1 0.5 [5]

UPLC 1
Sofosbuv

ir

Not

specified

for

impurity

99.62 -

99.73 (for

Sofosbuv

ir)

Not

explicitly

stated for

impurity

0.27 0.83 [6]

Disclaimer: The data presented in Table 1 is for "phosphoryl impurity" and other "related

impurities" as specific data for "Sofosbuvir impurity D" across multiple methods was not

available in the reviewed literature. "Phosphoryl impurity" is a general term for process-related

impurities and may not be identical to Sofosbuvir impurity D. The performance of these

methods for the specific quantification of Sofosbuvir impurity D may vary.

Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The

following are representative experimental protocols for the quantification of Sofosbuvir

impurities.

RP-HPLC Method 1 (for Phosphoryl Impurity)[3][4]
Instrumentation: Agilent Eclipse XDB-C18 column (4.6 × 250 mm, 5 μm)

Mobile Phase: 0.1% trifluoroacetic acid in a 50:50 (v/v) mixture of water and acetonitrile.
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Elution Mode: Isocratic

Flow Rate: 1.0 mL/min

Detection: UV at 260 nm

Sample Preparation: Standard solutions of the phosphoryl impurity were prepared by

dissolving 25 mg in 100 mL of a 50:50 (v/v) water:acetonitrile diluent. Further dilutions were

made to achieve concentrations within the linearity range.[4]

RP-HPLC Method 2 (for Sofosbuvir and its impurity)[5]
Instrumentation: Not explicitly specified, but a C18 column is commonly used.

Mobile Phase: Not explicitly specified.

Elution Mode: Not explicitly specified.

Flow Rate: Not explicitly specified.

Detection: UV detection.

Sample Preparation: Standard solutions were prepared to achieve concentrations within the

0.5–7.5 ppm range.

UPLC Method 1 (for Sofosbuvir)[6]
Instrumentation: Waters UPLC system with a photodiode array detector and an X-Bridge

BEH C18 column (100 × 4.6 mm, 2.5 µm).

Mobile Phase: Not explicitly specified.

Elution Mode: Not explicitly specified.

Flow Rate: Not explicitly specified.

Detection: Not explicitly specified.
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Sample Preparation: Powdered tablets equivalent to 400 mg of Sofosbuvir were dissolved in

mobile phase to a concentration of 15 µg∙mL⁻¹.

Experimental Workflow for Accuracy and Precision
Studies
The following diagram illustrates a typical workflow for conducting accuracy and precision

studies for a Sofosbuvir impurity, as guided by ICH principles.
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Preparation
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Data Evaluation

Prepare Standard Stock Solution
of Sofosbuvir Impurity D

Spike Placebo with Impurity D
at different concentration levels (e.g., 80%, 100%, 120%)

Prepare Placebo Solution

Inject spiked samples into
LC system (n=3 for each level)

Accuracy Study

Analyze multiple injections of a single
sample (n=6) for repeatability (Intra-day precision)

Precision Study

Calculate % Recovery for Accuracy

Analyze on different days with different
analysts/equipment for intermediate precision

Intermediate Precision

Calculate % RSD for Precision

Compare results against
acceptance criteria (e.g., Recovery 98-102%, RSD < 2%)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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